(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Description
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.115. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of ®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is the GABA A receptor , a major inhibitory neurotransmitter in the mammalian central nervous system . It also targets the Peroxisome proliferators-activated receptor α (PPARα) , a key regulator of fatty acid metabolism and ketogenesis .
Mode of Action
This compound, being a benzodiazepine derivative, enhances GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel . This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased . As a PPARα agonist, it promotes the expression of PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) .
Biochemical Pathways
The compound affects the GABAergic pathway by enhancing the inhibitory effect of GABA on the central nervous system . It also influences the fatty acid metabolism pathway by activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .
Pharmacokinetics
The pharmacokinetics of benzodiazepines involve absorption, distribution, metabolism, and elimination . After oral administration, absorption is reasonably rapid, with the maximum plasma concentration being attained within a short time . The elimination half-life is relatively short, indicating rapid clearance from the body .
Result of Action
The result of the compound’s action is an increase in inhibitory neurotransmission, leading to effects such as sedation, muscle relaxation, and reduction of anxiety . As a PPARα agonist, it can help regulate lipid metabolism and potentially treat conditions like non-alcoholic fatty liver disease .
Properties
IUPAC Name |
(4R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGRARKNVLDTQ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=C(N1)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.